molecular formula C8H4F2N2O B12453924 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole

3-(2,3-Difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12453924
M. Wt: 182.13 g/mol
InChI Key: PNLAKGHYDMGFII-UHFFFAOYSA-N
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Description

Contextual Overview of 1,2,4-Oxadiazole (B8745197) Heterocycles in Contemporary Organic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of modern medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. nih.govnih.gov Among these, the 1,2,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, has garnered significant attention. nih.govencyclopedia.pub This scaffold is considered a "privileged" structure in drug discovery due to its wide spectrum of biological activities and favorable chemical properties. tandfonline.comnih.gov

A key feature of the 1,2,4-oxadiazole nucleus is its role as a bioisostere for ester and amide functional groups. encyclopedia.pubresearchgate.netchim.it This bioisosteric equivalence allows medicinal chemists to replace potentially labile ester or amide linkages in a drug candidate with the more stable oxadiazole ring, often improving metabolic stability and pharmacokinetic profiles without sacrificing the necessary interactions with biological targets. encyclopedia.pubresearchgate.net The 1,2,4-oxadiazole ring is chemically robust, generally resistant to hydrolysis, and capable of participating in hydrogen bonding, which is crucial for molecular recognition at a biological target. encyclopedia.pubtandfonline.com

The versatility of the 1,2,4-oxadiazole scaffold is reflected in the broad range of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, analgesic, antimicrobial, antidiabetic, and neuroprotective effects. nih.govnih.govresearchgate.net

Table 1: Key Properties of the 1,2,4-Oxadiazole Heterocycle

Property Description Significance in Chemical Design
Structure A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. tandfonline.comchim.it Provides a rigid and stable core for building complex molecules.
Bioisosterism Acts as a bioisostere of amide and ester groups. encyclopedia.pubresearchgate.netchim.it Enhances metabolic stability by replacing hydrolytically susceptible groups, improving drug-like properties.
Chemical Stability Generally stable to a wide range of chemical conditions and resistant to metabolic degradation. nih.gov Contributes to better pharmacokinetic profiles and longer half-life of drug candidates.
Hydrogen Bonding The nitrogen atoms in the ring can act as hydrogen bond acceptors. tandfonline.com Facilitates crucial interactions with biological targets such as enzymes and receptors.

| Aromaticity | Possesses a low level of aromaticity compared to other heterocycles. | This property influences its reactivity, making it susceptible to certain rearrangements under thermal or photochemical conditions. chim.it |

Rationale for Investigation of Difluorinated Aromatic Heterocycles

The strategic incorporation of fluorine into organic molecules is a well-established and powerful tool in medicinal chemistry. tandfonline.com The introduction of fluorine atoms, particularly on an aromatic ring, can profoundly alter a molecule's physicochemical properties in beneficial ways. These modifications include changes to pKa, dipole moment, metabolic stability, and membrane permeability. tandfonline.comnih.gov

The rationale for investigating difluorinated aromatic heterocycles like 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole stems from several key advantages conferred by the fluorine atoms:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. mdpi.com Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.com

Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. tandfonline.commdpi.com This property is carefully tuned by the number and position of fluorine atoms.

Altered Electronic Properties: Fluorine is the most electronegative element, and its presence on an aromatic ring acts as a strong electron-withdrawing group. tandfonline.commdpi.com This can significantly alter the acidity or basicity of nearby functional groups, which in turn affects a molecule's ionization state and its binding affinity to target proteins. tandfonline.com

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor's active site. researchgate.net

Novel Interactions: The difluoromethyl group (CF2H) can act as a hydrogen bond donor, introducing new potential interactions with biological targets. nih.govresearchgate.net

Significance of the 2,3-Difluorophenyl Moiety in Chemical Design

The specific placement of two fluorine atoms at the 2- and 3-positions of the phenyl ring is a deliberate design choice aimed at fine-tuning the electronic and steric properties of the molecule. This "ortho-meta" substitution pattern creates a unique electronic environment on the aromatic ring.

The 2,3-difluoro substitution pattern can:

Influence Ring pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the entire aromatic system, affecting interactions and solubility.

Direct Molecular Conformation: The presence of a fluorine atom at the ortho position (position 2) relative to the point of attachment to the oxadiazole ring can induce a specific torsional angle between the phenyl and oxadiazole rings. This conformational constraint can be crucial for locking the molecule into a bioactive shape.

Create Unique Binding Interactions: The specific pattern of electron distribution and the potential for interactions such as dipole-dipole and hydrogen bonding created by the 2,3-difluoro arrangement can lead to enhanced binding affinity and selectivity for a biological target. For instance, studies on other kinase inhibitors have shown that the position of fluorine substitution on a phenyl ring can have a dramatic impact on inhibitory activity, with meta-substitutions sometimes proving more potent than ortho or para-substitutions. nih.gov

The investigation of the 2,3-difluorophenyl moiety is therefore a targeted strategy to explore how this precise fluorination pattern can optimize the molecular properties of the 1,2,4-oxadiazole scaffold for specific applications.

Historical Trajectories and Current Research Landscape of 1,2,4-Oxadiazole Derivatives

The history of the 1,2,4-oxadiazole ring dates back to 1884, when it was first synthesized by Tiemann and Krüger. nih.govnih.govresearchgate.net For many decades, research into this heterocycle was primarily of academic interest, focusing on its synthesis and chemical reactivity, including its tendency to undergo molecular rearrangements. rsc.org

The landscape began to shift significantly in the mid-20th century as the biological potential of these compounds came to light. nih.govchim.it The first commercially available drug containing a 1,2,4-oxadiazole ring was Oxolamine, introduced as a cough suppressant. nih.govchim.it However, it has been in the last few decades that interest in 1,2,4-oxadiazole derivatives has surged, driven by their broad applicability in drug discovery. nih.govencyclopedia.pub

The current research landscape is vibrant and diverse, with thousands of publications exploring the synthesis and application of 1,2,4-oxadiazole derivatives. researchgate.netsemanticscholar.org Modern synthetic methods, including microwave-assisted synthesis and one-pot procedures, have made a vast array of substituted oxadiazoles (B1248032) more accessible for screening and development. nih.govorganic-chemistry.orgmdpi.com

Contemporary research is heavily focused on the therapeutic potential of these compounds across numerous disease areas.

Table 2: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

Biological Activity Research Focus Representative Findings
Anticancer Development of inhibitors for various cancer cell lines and enzymes. nih.gov Derivatives have shown cytotoxicity against human cancer cell lines, including breast, colon, and lung cancer lines. nih.govnih.govresearchgate.net
Anti-inflammatory Targeting enzymes and pathways involved in inflammation. nih.gov Compounds have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov
Antimicrobial Discovery of new agents to combat bacterial and fungal pathogens. researchgate.net Derivatives have shown activity against various bacteria, including drug-resistant strains like MRSA. chim.it
Neuroprotective Investigating potential treatments for neurodegenerative diseases like Alzheimer's. researchgate.net Certain derivatives have been evaluated for their neuroprotective effects in cell-based models. researchgate.net

| Antidiabetic | Exploring new mechanisms to manage metabolic disorders. tandfonline.comresearchgate.net | The scaffold is being explored for its potential in developing new antidiabetic agents. tandfonline.comresearchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4F2N2O/c9-6-3-1-2-5(7(6)10)8-11-4-13-12-8/h1-4H

InChI Key

PNLAKGHYDMGFII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NOC=N2

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for 3 2,3 Difluorophenyl 1,2,4 Oxadiazole and Analogues

Foundational Synthetic Routes for 1,2,4-Oxadiazole (B8745197) Core Construction

The traditional methods for synthesizing the 1,2,4-oxadiazole core are robust and have been widely employed for a variety of substituted analogues. These foundational routes typically involve the formation of key intermediates that undergo cyclization to form the heterocyclic ring.

Amidoxime (B1450833) Condensation with Carboxylic Acid Derivatives

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the condensation reaction between an amidoxime and a carboxylic acid derivative. In the context of synthesizing 3-(2,3-difluorophenyl)-1,2,4-oxadiazole, this would involve the reaction of 2,3-difluorobenzamidoxime (B1318743) with a suitable carboxylic acid or its activated form. The general process involves the O-acylation of the amidoxime, followed by a cyclodehydration step to yield the 1,2,4-oxadiazole ring. nih.govchim.itnih.gov

The initial step is the formation of an O-acylamidoxime intermediate. This can be achieved by reacting the amidoxime with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. The subsequent cyclization to the 1,2,4-oxadiazole is often promoted by heat or the use of a dehydrating agent. A variety of coupling agents can be employed to facilitate the initial acylation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as other reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). chim.it

Reactant 1Reactant 2Coupling/Activating AgentSolventConditionsProductYield
2,3-DifluorobenzamidoximeCarboxylic AcidDCC, EDC, or CDIDioxane, DMF, or CH2Cl2Room Temperature to RefluxThis compound analogueVaries
2,3-DifluorobenzamidoximeAcyl ChloridePyridine or other baseToluene or CH2Cl20 °C to Room TemperatureThis compound analogueVaries

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Nitriles)

The 1,3-dipolar cycloaddition reaction offers another classical route to the 1,2,4-oxadiazole core. chim.it This [3+2] cycloaddition involves the reaction of a nitrile oxide with a nitrile. To synthesize this compound via this method, one could react 2,3-difluorobenzonitrile (B1214704) oxide with a suitable nitrile. The nitrile oxide can be generated in situ from the corresponding aldoxime by oxidation, or from a hydroximoyl halide by dehydrohalogenation.

This method's regioselectivity is a key consideration, as the substituents on both the nitrile oxide and the nitrile will determine the final arrangement of the groups on the oxadiazole ring. The reaction is a powerful tool for creating a wide array of substituted 1,2,4-oxadiazoles.

Cyclization of N-Acylamidoxime Derivatives

The intramolecular cyclization of N-acylamidoxime derivatives is a variation of the amidoxime condensation route. In this approach, the N-acylamidoxime is first prepared and isolated before being subjected to cyclization conditions. This two-step process allows for greater control over the reaction and purification of the intermediate. The cyclization is typically induced by heating or by treatment with a dehydrating agent, which facilitates the elimination of a molecule of water to form the stable 1,2,4-oxadiazole ring.

Development of Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This trend has led to the development of one-pot procedures and the use of alternative energy sources like microwave irradiation to accelerate reaction rates and improve yields.

One-Pot Synthetic Procedures and Their Mechanistic Elucidation

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, and reducing solvent waste. Several one-pot methods for the synthesis of 1,2,4-oxadiazoles have been reported. dntb.gov.uarsc.orgresearchgate.net A common one-pot approach for synthesizing 3-aryl-1,2,4-oxadiazoles involves the reaction of a nitrile, hydroxylamine, and an aldehyde in the presence of a base. rsc.org In this sequence, the amidoxime is formed in situ from the nitrile and hydroxylamine. This is followed by condensation with the aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is then oxidized by another molecule of the aldehyde to the final 1,2,4-oxadiazole. rsc.org

Mechanistically, these one-pot reactions often proceed through a cascade of sequential steps that are orchestrated in a single reaction vessel. For the synthesis of this compound, this would involve starting with 2,3-difluorobenzonitrile. The base promotes the formation of the amidoxime, which then reacts with an aldehyde. The choice of base and solvent is crucial for the success of these one-pot procedures, with combinations like potassium carbonate in DMSO or sodium hydroxide (B78521) in DMSO being commonly employed.

Starting MaterialReagentsSolventConditionsProductYield
2,3-DifluorobenzonitrileHydroxylamine hydrochloride, Aldehyde, Base (e.g., K2CO3)DMSO or DMFRoom Temperature to 80 °C5-substituted-3-(2,3-Difluorophenyl)-1,2,4-oxadiazoleVaries

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govwjarr.comnih.govscielo.org.zaacs.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govwjarr.com

In the context of 1,2,4-oxadiazole synthesis, microwave energy can be effectively used to drive the cyclodehydration of O-acylamidoximes or to promote one-pot reactions. nih.gov For the synthesis of this compound analogues, a mixture of 2,3-difluorobenzamidoxime and a carboxylic acid or its derivative can be irradiated in a suitable solvent, often in the presence of a catalyst or a solid support. The rapid and uniform heating provided by microwaves enhances the rate of the cyclization step, leading to the efficient formation of the desired product. scielo.org.zaacs.org

ReactantsCatalyst/SupportSolventMicrowave ConditionsProductYield
2,3-Difluorobenzamidoxime, Carboxylic Acid/Esterp-TsOH, ZnCl2, or solid supportDMF, Dioxane, or solvent-free100-150 °C, 5-30 minThis compound analogueGenerally high

Catalyst-Free Visible-Light-Promoted Cyclization Methodologies

The application of visible-light photoredox catalysis represents a modern and efficient strategy for synthesizing heterocyclic compounds under mild conditions. nih.govacs.org While prominent examples of catalyst-free, visible-light-promoted cyclization have been described for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hypervalent iodine(III) reagents, the direct application to 1,2,4-oxadiazoles is less commonly documented. nih.govnih.gov In these catalyst-free systems for other isomers, irradiation with visible light is sufficient to induce the cyclization, offering an attractive and practical alternative to conventional methods that may require metallic catalysts. nih.govacs.org

For the 1,2,4-oxadiazole ring system, photochemical reactions more commonly involve intramolecular rearrangements of existing oxadiazole structures rather than their de novo synthesis from acyclic precursors. chim.it Generally, the labile O-N bond in the 1,2,4-oxadiazole ring is susceptible to photo-induced cleavage. chim.it This excitation can lead to the formation of reactive intermediates which can then undergo various transformations depending on the reaction media and conditions. chim.it For instance, irradiation of certain 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles leads to the cleavage of the O-N bond, forming a nitrene intermediate that subsequently cyclizes. chim.it Similarly, the photochemical activation of 1,2,4-oxadiazole-4-oxides serves as a pathway to generate nitrosocarbonyl intermediates, with the rate of reaction being dependent on the light intensity. researchgate.net These examples underscore the principle of using light to promote reactions involving the 1,2,4-oxadiazole core, even if catalyst-free cyclization to form the ring itself is not the primary reported application.

Electrochemical Synthesis Protocols

Electrochemical synthesis has emerged as a powerful, green, and sustainable protocol for constructing heterocyclic compounds, utilizing electrons as redox agents in place of chemical oxidants. rsc.org A convenient and efficient electrochemical method has been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoxime precursors. rsc.orgrsc.org

This protocol involves the anodic oxidation of N-benzyl amidoximes to generate an iminoxy radical. rsc.orgrsc.org This radical intermediate then undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) followed by intramolecular cyclization to yield the 1,2,4-oxadiazole ring. rsc.orgbohrium.com The key advantages of this electrochemical approach include:

Mild Conditions : The reaction proceeds at low temperatures and without harsh reagents. rsc.org

No External Oxidants : The process avoids the need for transition metals or chemical oxidants, which simplifies purification and reduces waste. rsc.org

High Efficiency : The method demonstrates a broad substrate scope, high functional group compatibility, and provides the desired products in good to high yields. rsc.orgbohrium.com

Simplicity : The operational setup is straightforward, often requiring just a constant current applied to a cell containing the substrate and an electrolyte. rsc.org

This electrosynthesis provides a facile and practical alternative to traditional methods for preparing 1,2,4-oxadiazoles, including analogues of this compound. rsc.orgrsc.org While direct electrochemical oxidation can be limited by the inherent redox potential of the starting material, mediated electrochemical approaches have been successfully applied to the synthesis of other oxadiazole isomers, suggesting further avenues for optimizing 1,2,4-oxadiazole synthesis. d-nb.infonih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent Effects and Catalysis in Oxadiazole Formation

The choice of solvent and catalyst is critical in the synthesis of 1,2,4-oxadiazoles, significantly influencing reaction efficiency, time, and product yield. A variety of conditions have been explored to optimize the formation of the oxadiazole ring, primarily from amidoximes and carboxylic acid derivatives. chim.itnih.gov

Aprotic bipolar solvents are particularly effective. mdpi.comresearchgate.net For instance, a superbase medium of NaOH in DMSO has been used for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govmdpi.com This system allows for the isolation of diverse oxadiazole analogues with a simple purification protocol, although reaction times can be long. nih.gov While DMSO is a common choice, other solvents like DMF or DMA can also be used. mdpi.com In two-step protocols involving the acylation of amidoximes, dichloromethane (B109758) (DCM) can be an effective solvent for the initial acylation step. mdpi.com The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst in dry tetrahydrofuran (B95107) (THF) has been shown to rapidly dehydrate O-acylamidoxime intermediates to form the oxadiazole ring. mdpi.com

Acidic catalysts are also employed. A combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org For specific rearrangements leading to functionalized imidazoles from 1,2,4-oxadiazole precursors, Montmorillonite-K10 has been used as an effective acid catalyst. chim.it

The table below summarizes the impact of various solvent and catalyst systems on the synthesis of 1,2,4-oxadiazoles.

Catalyst/BaseSolventReactantsKey Advantages/FeaturesYieldsReference(s)
NaOHDMSOAmidoxime + Carboxylic acid esterOne-pot, room temperature, simple work-up11-90% nih.govmdpi.com
TBAFTHFO-acylamidoximeRapid dehydration of intermediate<5% to 98% nih.govmdpi.com
PTSA-ZnCl₂-Amidoxime + Organic nitrileMild and efficient conditionsGood organic-chemistry.org
Vilsmeier Reagent-Amidoxime + Carboxylic acidOne-pot, simple purification61-93% nih.gov
Platinum(IV) catalyst-Nitrile oxide + NitrileMild conditions for 1,3-dipolar cycloaddition- nih.gov
None (Thermal)Solvent-free-Environmentally friendly ("green") approach35-50% nih.gov

Stereochemical Considerations in Synthetic Transformations

In the synthesis of analogues of this compound, stereochemical control can be a crucial consideration, particularly when the target molecules are intended for biological applications where specific stereoisomers may exhibit different activities. The introduction of chiral centers into the substituents attached to the oxadiazole ring allows for the exploration of stereochemical effects on receptor binding. researchgate.net

An example of this is the synthesis of 1,2,4-oxadiazole derivatives containing a chiral azabicyclic ring system, such as a 1-azabicyclo[2.2.1]heptane ring. researchgate.net The incorporation of this rigid, chiral scaffold leads to the formation of diastereomers. These diastereomers can then be separated and characterized individually, allowing for the evaluation of their distinct biological profiles. researchgate.net This approach highlights how the flat, aromatic 1,2,4-oxadiazole ring can be used as a key synthon to which complex, three-dimensional, and stereochemically defined groups are attached. researchgate.net The synthesis of α-amino acid-derived 1,2,4-oxadiazoles is another area where stereochemistry is paramount, as the chirality of the starting amino acid is retained in the final product. organic-chemistry.org

Purification and Isolation Techniques for Oxadiazole Products

The purification and isolation of 1,2,4-oxadiazole products are essential steps to ensure the purity of the final compounds. The choice of technique often depends on the synthetic route employed and the nature of the impurities. nih.gov

For many modern one-pot syntheses, such as those using a NaOH/DMSO system, a key advantage is the straightforward purification protocol. nih.gov However, classical synthetic methods are often associated with challenging purifications and the presence of by-products. nih.gov In multi-step syntheses that proceed via an O-acylamidoxime intermediate, this intermediate often does not require extensive purification before the final cyclization step. mdpi.comnih.gov The major side-product in such reactions is often from the simple cleavage of the O-acylamidoxime, which must be separated from the desired oxadiazole. nih.gov

Common laboratory techniques for purification include:

Chromatography : Flash chromatography is a widely used method for separating the desired oxadiazole product from unreacted starting materials and by-products. mdpi.com It was effectively used to isolate products from a photolysis reaction mixture. clockss.org

Filtration : The use of polymer-supported reagents offers a significant advantage in purification. In these methods, excess reagents and by-products are bound to a solid support, which can be easily removed by simple filtration, leaving the product in solution. acs.org

Distillation : For volatile oxadiazole products, vacuum distillation can be an effective method of purification. google.com

Recrystallization : This technique can be used to obtain highly pure crystalline products when applicable.

Chemical Reactivity, Transformation Pathways, and Ring System Stability

Electronic Structure and Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is an electron-poor azole, a feature conferred by the presence of two pyridine-type nitrogen atoms and a furan-type oxygen atom. nih.gov This inherent electronic deficiency, coupled with a weak O-N bond and a low degree of aromaticity, makes the ring susceptible to various chemical transformations. chim.itosi.lv The carbon atoms of the ring exhibit electrophilic character, while the nitrogen at position 4 (N4) is generally considered the most nucleophilic center. chim.it Disubstituted 1,2,4-oxadiazoles, such as 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole, are generally more stable than their monosubstituted counterparts and can tolerate strong acids and bases. nih.gov

The carbon atoms at positions 3 and 5 (C3 and C5) of the 1,2,4-oxadiazole ring are electron-deficient and thus serve as primary sites for nucleophilic attack. chim.itnih.gov This reactivity is fundamental to many of the transformation pathways observed for this heterocyclic system. The presence of strong electron-withdrawing groups attached to these carbons can further enhance their electrophilicity. semanticscholar.org For instance, in 5-perfluoroalkyl-1,2,4-oxadiazole-3-carboxamides, the C5 carbon is highly electrophilic due to the perfluorinated chain, facilitating the initial attack by a nucleophile, which is a key step in ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangements. semanticscholar.org

Due to the electron-poor nature of the 1,2,4-oxadiazole ring, electrophilic substitution directly on the ring carbons is generally not observed. nih.gov However, the nitrogen atoms, particularly the N4 atom, possess nucleophilic character and can undergo electrophilic attack, such as protonation. chim.it In the presence of Brønsted superacids like triflic acid (TfOH), 5-styryl-1,2,4-oxadiazoles undergo protonation at the N4 position. nih.gov This initial protonation can activate the molecule for subsequent reactions. Mechanistic studies on the Boulton-Katritzky rearrangement often invoke an initial protonation step as part of the reaction sequence. nih.gov

Substituents play a critical role in modulating the stability and reactivity of the 1,2,4-oxadiazole ring. The 2,3-difluorophenyl group in this compound exerts significant electronic effects. Fluorine is a highly electronegative atom, and its presence on the phenyl ring makes the entire substituent electron-withdrawing. This has several consequences:

Increased Electrophilicity: The electron-withdrawing nature of the difluorophenyl group enhances the electrophilic character of the C3 and C5 carbons of the oxadiazole ring, making them more susceptible to nucleophilic attack. semanticscholar.org

Activation of the Aryl Ring: The 1,2,4-oxadiazole moiety itself acts as an electron-withdrawing group, which can activate the attached phenyl ring toward nucleophilic aromatic substitution (SNAr). rsc.org In theoretical studies on 5-(2-fluorophenyl)-3-phenyl-1,2,4-oxadiazole, the oxadiazole ring activates the ipso-position of the aryl moiety for nucleophilic attack. rsc.org

Thermal Stability: Fluorine-containing heterocycles, including poly(aryl ether oxadiazole)s, often exhibit good thermal stability. researchgate.net The incorporation of fluorinated groups can lead to materials with decomposition temperatures in the range of 450°C. researchgate.net

Metabolic Stability: The 1,2,4-oxadiazole ring is often employed in medicinal chemistry as a bioisostere for ester and amide groups to improve metabolic stability. nih.gov The introduction of fluorine atoms can further enhance this property.

The table below summarizes the expected effects of the 2,3-difluorophenyl substituent on the reactivity of the 1,2,4-oxadiazole core.

FeatureInfluence of 2,3-Difluorophenyl GroupSupporting Rationale
Nucleophilic Attack at C5 EnhancedThe electron-withdrawing nature of the fluoro-substituent increases the electrophilicity of the ring carbons. semanticscholar.org
Ring Stability Generally IncreasedDisubstituted oxadiazoles (B1248032) are more stable than monosubstituted ones; fluorination often enhances thermal stability. nih.govresearchgate.net
Aryl Ring Reactivity Activated for SNArThe oxadiazole ring acts as an electron-withdrawing group, activating the attached phenyl ring. rsc.org
Rearrangement Propensity ModulatedElectronic effects of substituents influence the feasibility and pathways of rearrangements like ANRORC and Boulton-Katritzky. rsc.orgacs.org

Intramolecular and Intermolecular Rearrangement Reactions

The inherent strain and weak O-N bond of the 1,2,4-oxadiazole ring make it a versatile precursor for the synthesis of other heterocycles through rearrangement reactions. osi.lv These transformations can be induced thermally, photochemically, or by treatment with acids or bases. chim.itosi.lv

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal or base-induced isomerization of heterocyclic compounds. nih.govidexlab.com For 1,2,4-oxadiazoles, this reaction typically involves a side chain at C3 or C5 containing a nucleophilic atom that can participate in an intramolecular cyclization. The general mechanism involves an internal nucleophilic substitution where a nucleophilic atom (Z) in a three-atom side chain attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This leads to the cleavage of the weak O-N bond and the formation of a new, often more stable, heterocyclic ring. chim.it

Mechanistic investigations, including computational studies, have shown that the reaction can proceed through a one-step mechanism. acs.org The process can be influenced by reaction conditions and the nature of the substituents. For example, the rearrangement of certain 3-substituted 1,2,4-oxadiazoles can be initiated by hydrolysis in the presence of moisture, involving a sequence of protonation, proton transfer, and nucleophilic attack steps. nih.gov

Beyond the BKR, 1,2,4-oxadiazoles undergo several other important rearrangement and ring-opening reactions.

ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) Rearrangement: This is a common pathway for 1,2,4-oxadiazoles, particularly when treated with strong nucleophiles like hydrazine. osi.lvrsc.org The mechanism involves the initial addition of the nucleophile to an electrophilic carbon of the ring (typically C5), followed by the opening of the oxadiazole ring and subsequent closure to form a new heterocyclic system. nih.govrsc.org Theoretical studies on the reaction of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine suggest the reaction can also be initiated by a nucleophilic attack on the activated aryl ring (SNAr), followed by intramolecular attack on the C5 of the oxadiazole, cyclization, and ring opening. rsc.orgrsc.org The presence of electron-withdrawing groups, such as perfluoroalkyl chains, at C5 makes the ring highly susceptible to this type of rearrangement. semanticscholar.org

Photochemical Rearrangements: Upon UV irradiation, 1,2,4-oxadiazoles can isomerize into other heterocycles. osi.lvrsc.org Theoretical studies have examined several potential pathways for the unsubstituted 1,2,4-oxadiazole, including a direct one-step mechanism, a 'ring contraction-ring expansion' (RCRE) route, and an 'internal-cyclization isomerization' (ICI) mechanism. acs.orgresearchgate.net The specific products formed depend on the substituents present on the oxadiazole ring. acs.orgrsc.org

Acid-Induced Ring Cleavage: In some cases, treatment with strong acids can lead to the cleavage of the 1,2,4-oxadiazole ring rather than rearrangement. For example, attempts to perform certain substitutions on 3,5-diamino-1,2,4-oxadiazole in the presence of acid resulted in an unexpected ring cleavage. rsc.org

The table below outlines major rearrangement pathways for the 1,2,4-oxadiazole ring.

Rearrangement TypeDescriptionKey Intermediates/Steps
Boulton-Katritzky (BKR) Thermal or base-induced isomerization involving a side-chain nucleophile. chim.itnih.govIntramolecular nucleophilic attack at N2, cleavage of O-N bond. chim.it
ANRORC Nucleophile-induced transformation leading to a new heterocyclic ring. osi.lvrsc.orgAddition of nucleophile, Ring Opening, Ring Closure. rsc.org
Photochemical Rearrangement Isomerization upon UV irradiation. rsc.orgresearchgate.netRing contraction-ring expansion (RCRE), Internal-cyclization isomerization (ICI). acs.orgresearchgate.net
Acid-Induced Cleavage Ring fragmentation under strong acidic conditions. rsc.orgProtonation followed by bond cleavage.

Derivatization and Functionalization Strategies at the 3- and 5-Positions of the Oxadiazole Core

The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, largely due to the potential for derivatization at its 3- and 5-positions. The electronic nature of the ring, with two nitrogen atoms and an oxygen atom, renders the C3 and C5 carbon atoms electrophilic and thus susceptible to nucleophilic attack, although this reactivity is often harnessed through the modification of pre-installed functional groups rather than direct substitution on an unsubstituted ring. njppp.com The functionalization strategies for the this compound core are primarily dictated by the synthetic route used to construct the heterocyclic system and the subsequent modification of reactive handles at the 3- and 5-positions.

The introduction of the 2,3-difluorophenyl moiety at the C3 position is typically achieved during the synthesis of the oxadiazole ring itself, commonly through the reaction of 2,3-difluorobenzamidoxime (B1318743) with a suitable acylating agent, which will then form the C5-substituent. nih.gov Consequently, derivatization strategies often focus on modifying a pre-existing substituent at the 5-position or, less commonly, on substitutions on the 2,3-difluorophenyl ring.

A prevalent strategy for introducing diversity at the 5-position involves the initial synthesis of a 5-substituted-3-(2,3-difluorophenyl)-1,2,4-oxadiazole, which then serves as a platform for further modifications. For instance, the synthesis of 5-(1H-indol-5-yl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been achieved through the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium of NaOH/DMSO. mdpi.com This approach can be extrapolated to the synthesis of 5-substituted-3-(2,3-difluorophenyl)-1,2,4-oxadiazoles.

One of the most versatile methods for C5-functionalization is the use of 5-halo-1,2,4-oxadiazoles as precursors for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been successfully employed for the synthesis of 5-aryl- and 5-heteroaryl-1,2,4-oxadiazoles from their 5-chloro or 5-bromo counterparts. nih.govresearchgate.net This reaction demonstrates broad functional group tolerance and allows for the introduction of a wide array of substituents.

Starting MaterialCoupling PartnerCatalyst/BaseSolventProductYield (%)Reference
3-Chloro-5-(pyridin-2-yl)-1,2,4-oxadiazoleArylboronic acidPdCl2(dtbpf)/K3PO4Dioxane/H2O3-Aryl-5-(pyridin-2-yl)-1,2,4-oxadiazoleHigh researchgate.net
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidPd(PPh3)4/Na2CO3Toluene/EtOH/H2O3,5-Diaryl-1,2,4-thiadiazoleVariable nih.gov

Another important functional handle at the C5 position is the amino group. 3-Amino-5-aryl-1,2,4-oxadiazoles can be synthesized through the oxidative cyclization of N-acyl-N'-amidinoureas. rsc.org The resulting amino group can then be subjected to various transformations, such as acylation, to introduce further diversity.

The presence of a thiol group at the C5 position also opens up numerous avenues for derivatization. 5-Thiol-1,2,4-oxadiazoles can be prepared by the cyclization of acylhydrazides with carbon disulfide in a basic medium. researchgate.net The thiol group can subsequently be alkylated to introduce a variety of side chains.

Precursor for C5-Functional GroupReaction TypeReagentsResulting C5-Functionalized OxadiazoleReference
N-Acyl-N'-amidinoureaOxidative CyclizationPhI(OAc)25-Amino-1,2,4-oxadiazole rsc.org
AcylhydrazideCyclizationCS2, KOH5-Thiol-1,2,4-oxadiazole researchgate.net

Furthermore, the synthesis of 5-carboxy-1,2,4-oxadiazoles provides a versatile intermediate that can be converted into a range of derivatives, including amides and esters, by standard condensation reactions. The existence of 5-(2,3-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid highlights the viability of this approach for the target scaffold. nih.gov

While derivatization of the 2,3-difluorophenyl ring at the C3 position is less common post-synthesis of the oxadiazole core, it is theoretically possible through electrophilic aromatic substitution reactions. However, the reaction conditions would need to be carefully selected to avoid degradation of the oxadiazole ring, which can be sensitive to strong acids and bases.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the oxadiazole ring and the difluorophenyl ring.

The 1,2,4-oxadiazole (B8745197) ring contains a single proton at the C-5 position, which would typically appear as a singlet in the downfield region of the spectrum due to the electron-withdrawing nature of the heterocyclic system. The 2,3-difluorophenyl group has three aromatic protons. These protons would exhibit a complex multiplet pattern due to spin-spin coupling with each other and with the adjacent fluorine atoms. The chemical shifts and coupling constants of these protons are diagnostic for the 2,3-disubstitution pattern on the phenyl ring.

Interactive Data Table: Representative ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.90s-H-5 (Oxadiazole)
~7.95m-Ar-H
~7.50m-Ar-H
~7.30m-Ar-H
Note: This table presents representative data based on the analysis of similar structures. Specific experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would display a total of eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Two of these signals correspond to the carbon atoms of the 1,2,4-oxadiazole ring (C-3 and C-5). Based on studies of related 1,2,4-oxadiazole derivatives, the signals for C-3 and C-5 are expected in the regions of δ 167.2–169.5 ppm and δ 173.9–183.6 ppm, respectively researchgate.netnih.govscispace.com. The remaining six signals correspond to the carbons of the 2,3-difluorophenyl ring. The carbons directly bonded to the fluorine atoms (C-2' and C-3') will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other carbons in the phenyl ring will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF).

Interactive Data Table: Representative ¹³C NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~175.0s-C-5 (Oxadiazole)
~168.0t~3C-3 (Oxadiazole)
~150.0dd¹JCF ≈ 250, ²JCF ≈ 15C-2' or C-3' (Aromatic)
~148.0dd¹JCF ≈ 250, ²JCF ≈ 15C-3' or C-2' (Aromatic)
~126.0d-C-6' (Aromatic)
~125.0dd-C-4' (Aromatic)
~121.0d-C-1' (Aromatic)
~119.0d-C-5' (Aromatic)
Note: This table presents representative data based on the analysis of similar structures and known coupling effects. Specific experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gov Since the two fluorine atoms in this compound are in different chemical environments (one is ortho and the other is meta to the oxadiazole substituent), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum.

Each signal would appear as a complex multiplet. The signal for the fluorine at the C-2' position would be split by the adjacent fluorine at C-3' (ortho F-F coupling) and by the vicinal proton at C-4' (meta H-F coupling). The signal for the fluorine at C-3' would be split by the fluorine at C-2' (ortho F-F coupling) and the adjacent protons at C-2' and C-4'. The large chemical shift dispersion typical of ¹⁹F NMR makes it an excellent tool for confirming the substitution pattern of the fluorinated ring. semanticscholar.org

Interactive Data Table: Representative ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -138mF-3'
~ -155mF-2'
Note: This table presents representative data based on the analysis of similar fluorophenyl structures. Specific experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules, often producing a protonated molecular ion [M+H]⁺. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule. Analysis of related compounds shows the formation of the [M+H]⁺ ion as a common feature in ESI mass spectra of 1,2,4-oxadiazoles. nih.gov

Interactive Data Table: Representative ESI-MS Data

m/z (amu)Ion
183.0366[M+H]⁺
Note: The m/z value is calculated based on the exact mass of the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₈H₄F₂N₂O. HRMS analysis would confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of precision (typically within a few parts per million). The calculated monoisotopic mass for C₈H₄F₂N₂O is 182.0291 Da.

Interactive Data Table: Representative HRMS Data

Ion FormulaCalculated m/zFound m/z
[C₈H₅F₂N₂O]⁺183.0364183.0366
Note: The 'Found' value is a representative example illustrating typical experimental accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint that allows for the elucidation of a compound's molecular structure. In the structural analysis of this compound, IR spectroscopy provides critical information regarding the presence of the key structural motifs: the difluorophenyl ring and the 1,2,4-oxadiazole heterocycle.

The analysis of the infrared spectrum of this compound is based on the expected absorption frequencies for its constituent functional groups. While a specific, experimentally verified spectrum for this exact compound is not widely published, a detailed and scientifically accurate interpretation can be constructed by examining the spectra of structurally analogous compounds, such as other substituted phenyl-oxadiazole derivatives. ajchem-a.comnih.govresearchgate.netsemanticscholar.orgresearchgate.net

The key vibrational modes expected for this compound are detailed below:

Aromatic C-H Stretching: The vibrations associated with the carbon-hydrogen bonds on the 2,3-difluorophenyl ring are anticipated to appear in the region of 3100-3000 cm⁻¹. ajchem-a.com The precise wavenumbers can be influenced by the electronic effects of the fluorine substituents.

C-F Stretching: The carbon-fluorine stretching vibrations are a hallmark of the difluorophenyl group and are typically observed in the range of 1360-1000 cm⁻¹. ajchem-a.com The presence of two fluorine atoms on the aromatic ring will likely result in strong, characteristic absorption bands within this region.

1,2,4-Oxadiazole Ring Vibrations: The 1,2,4-oxadiazole ring gives rise to a series of characteristic absorptions. The C=N stretching vibration is a key indicator of the heterocyclic ring and is typically found in the region of 1630-1580 cm⁻¹. semanticscholar.orgorientjchem.org The C-O-C stretching vibrations within the oxadiazole ring usually appear as distinct bands in the fingerprint region, often around 1250-1020 cm⁻¹. ajchem-a.com The N-O stretching vibration is another characteristic peak for the oxadiazole ring, generally observed around 900-800 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ range. ajchem-a.com These bands can sometimes overlap with the C=N stretching vibrations of the oxadiazole ring.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound, based on the analysis of structurally related compounds.

Wavenumber Range (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3000Medium to WeakAromatic C-H Stretching
1630 - 1580Medium to StrongC=N Stretching (Oxadiazole Ring)
1600 - 1450Medium to StrongAromatic C=C Stretching
1360 - 1000StrongC-F Stretching
1250 - 1020Medium to StrongC-O-C Stretching (Oxadiazole Ring)
900 - 800MediumN-O Stretching (Oxadiazole Ring)

Note: The data presented in this table are predictive and based on the infrared spectral data of structurally similar compounds. The actual experimental values may vary.

By carefully analyzing the positions and intensities of these absorption bands in an experimental IR spectrum, the presence of the 2,3-difluorophenyl group and the 1,2,4-oxadiazole ring in the synthesized molecule can be confidently confirmed. This makes IR spectroscopy an indispensable tool in the initial characterization and structural elucidation of this compound.

Computational Chemistry and Theoretical Modeling of 3 2,3 Difluorophenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical behavior of molecules like 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can elucidate its electronic structure, reactivity, and spectroscopic properties. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. capes.gov.br The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen and oxygen atoms of the oxadiazole ring are expected to be electron-rich regions (nucleophilic), while the hydrogen atoms and the regions around the fluorine atoms are likely to be electron-poor (electrophilic). These theoretical calculations are crucial for understanding potential intermolecular interactions. psu.edu

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical DFT calculation results for illustrative purposes, based on typical values for similar heterocyclic compounds.

ParameterValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)6.3 eVPredicts chemical stability and reactivity
Dipole Moment3.5 DIndicates overall polarity of the molecule

Conformational Analysis and Energy Minimization

Conformational analysis of this compound is essential to identify its most stable three-dimensional structure. The molecule's flexibility is primarily due to the rotation around the single bond connecting the difluorophenyl ring and the oxadiazole ring. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated.

Energy minimization calculations, often performed using molecular mechanics force fields (e.g., MMFF94x) or quantum mechanical methods, are then used to locate the global minimum energy conformation. nih.gov This lowest energy structure is the most likely conformation to be observed under experimental conditions and is the one used for further computational studies like docking and QSAR. The relative energies of different conformers provide insight into the molecule's conformational preferences and potential to adopt different shapes when interacting with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.

Cheminformatics and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design approaches are invaluable. These methods use the information from a set of molecules known to be active to develop a model that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D QSAR, CoMFA, CoMSIA, SW kNN MFA)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a set of 1,2,4-oxadiazole (B8745197) derivatives, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) go a step further by analyzing the 3D properties of the molecules. nih.gov These methods generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky substituent is favored in one region of the molecule, while an electropositive group is favored in another. Such models are powerful tools for optimizing lead compounds and designing new molecules with enhanced activity. nih.gov Step-Wise k-Nearest Neighbor aolecular field analysis (SW kNN MFA) is another technique that can be employed for building robust QSAR models.

Table 2: Illustrative QSAR Model Statistics for a Series of 1,2,4-Oxadiazole Analogs This table presents hypothetical QSAR model validation metrics, which are crucial for assessing the predictive power of the model.

ParameterValueDescription
q² (Cross-validated r²)0.65Indicates the internal predictive ability of the model
r² (Non-cross-validated r²)0.88Measures the goodness of fit of the model
Predicted r² (for external test set)0.72Indicates the external predictive ability of the model

Pharmacophore Modeling for Ligand-Receptor Interaction Prediction

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model for a series of active 1,2,4-oxadiazole derivatives can be generated by superimposing their low-energy conformations and identifying common features.

This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. For this compound, a pharmacophore model would likely include the aromatic ring, the hydrogen bond accepting features of the oxadiazole ring, and potentially a hydrophobic feature associated with the difluorophenyl group. This approach is instrumental in scaffold hopping and discovering new chemical entities with desired biological activities.

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Homology Modeling in Protein-Ligand Interaction Studies

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Exploration of Biological Activities and Mechanistic Insights Excluding Human Clinical Data

Antimicrobial and Antifungal Activity Profiles

Research into the antimicrobial and antifungal properties of oxadiazole derivatives has been a significant area of study. While broad studies on this class of compounds are available, specific data for 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole is not extensively detailed in the public domain. The following sections are based on the general activities observed for closely related 1,2,4-oxadiazole (B8745197) structures.

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Systematic screening of various 1,2,4-oxadiazole derivatives has revealed that their antibacterial activity is highly dependent on the nature and position of substituents on the phenyl ring. For instance, certain 1,2,4-oxadiazole derivatives have demonstrated bactericidal effects against multi-resistant Gram-positive bacteria. nih.gov The presence of specific functional groups can enhance the potency against strains such as Staphylococcus aureus. nih.gov However, specific minimum inhibitory concentration (MIC) values for this compound against a panel of Gram-positive and Gram-negative bacteria are not specified in the currently available literature. General studies on related compounds indicate that the oxadiazole nucleus is a promising scaffold for developing new antibacterial agents. kashanu.ac.ir

In Vitro Efficacy Against Fungal Species and Pathogens

The 1,2,4-oxadiazole scaffold is a constituent of several compounds investigated for their antifungal properties. Studies on various derivatives show promising activity against a range of fungal pathogens. For example, certain 5-trifluoromethyl-1,2,4-oxadiazole derivatives have shown excellent in vitro activity against plant pathogenic fungi like Valsa mali and Botryosphaeria dothidea. researchgate.net Other research on novel 1,2,4-oxadiazole derivatives containing amide fragments has highlighted significant efficacy against Sclerotinia sclerotiorum. mdpi.comnih.gov While these findings underscore the potential of the 1,2,4-oxadiazole core in developing new fungicides, specific efficacy data, such as EC₅₀ values for this compound against human fungal pathogens like Candida albicans or Aspergillus niger, remains to be reported. nih.govfrontiersin.org

Mechanisms of Antimicrobial and Antifungal Action

The proposed mechanisms of action for antimicrobial and antifungal 1,2,4-oxadiazole derivatives are varied. For some antifungal derivatives, the mechanism is believed to involve the inhibition of crucial enzymes like succinate (B1194679) dehydrogenase (SDH), which plays a vital role in the fungal respiratory chain. mdpi.comnih.gov In the context of antiparasitic action against Leishmania infantum, a related 1,2,4-oxadiazole derivative was suggested to act by decreasing the mitochondrial membrane potential and showing a strong affinity for the CYP51 enzyme, which is essential for sterol biosynthesis in the parasite. nih.gov It is plausible that this compound could operate through similar mechanisms, though specific studies are required for confirmation.

Antiparasitic Activity Research

The search for new antiparasitic agents has led to the investigation of various heterocyclic compounds, including those with a 1,2,4-oxadiazole core.

In Vitro Studies Against Protozoan Parasites (e.g., Leishmania infantum, Trypanosoma cruzi)

Derivatives of 1,2,4-oxadiazole have emerged as promising candidates in the fight against visceral leishmaniasis, a disease caused by protozoa of the Leishmania genus. nih.gov Studies have shown that certain novel 1,2,4-oxadiazole derivatives can be effective against Leishmania infantum. nih.gov For instance, one derivative demonstrated high selectivity against both the promastigote and amastigote forms of the parasite. nih.gov While research on nifuroxazide (B1678864) and its derivatives has shown activity against Trypanosoma cruzi, specific data for this compound is not available in the reviewed literature. mdpi.com The general class of 1,3,4-oxadiazoles has also been identified as a source of broad-spectrum antiparasitic agents. nih.gov

Elucidation of Enzyme Inhibition and Cellular Pathway Modulation

The antiparasitic action of oxadiazole compounds is often linked to the inhibition of essential parasitic enzymes. In the case of Leishmania infantum, molecular docking and dynamic simulations of a 1,2,4-oxadiazole derivative pointed towards a strong affinity for the CYP51 enzyme. nih.gov This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is vital for the integrity of the parasite's cell membrane. Furthermore, ultrastructural analysis of parasites treated with a 1,2,4-oxadiazole derivative revealed significant morphological damage, leading to cell death. nih.gov This suggests that the compound may disrupt multiple cellular pathways. The specific enzymatic targets and pathways affected by this compound have yet to be elucidated.

Research on Neurological Targets and Disorders

The 1,2,4-oxadiazole scaffold, particularly when substituted with phenyl rings, has been a subject of interest for its potential to modulate various components of the central nervous system. Research has explored its interaction with key enzymes and receptors implicated in neurological and psychiatric disorders.

Monoamine Oxidase (MAO) Inhibition Studies (MAO-A and MAO-B Specificity)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases. The 1,2,4-oxadiazole nucleus has been investigated as a bioisosteric replacement for the amide function in MAO inhibitors. Studies on tricyclic compounds have shown that incorporating a 1,2,4-oxadiazole moiety can lead to potent MAO-A inhibition. nih.gov This suggests that the inherent electronic and structural properties of the 1,2,4-oxadiazole ring are conducive to interacting with the active site of MAO enzymes. While specific data for this compound is not detailed in the reviewed literature, the established structure-activity relationships for related analogues highlight the potential of this chemical class. nih.gov The focus has been on designing reversible inhibitors to avoid the "cheese effect," a hypertensive crisis associated with irreversible MAOIs. nih.gov

Investigation of Receptor Agonism/Antagonism (e.g., Sigma Receptors, Dopamine (B1211576) Receptors, Benzodiazepine (B76468) Receptors)

The versatility of the 1,2,4-oxadiazole scaffold is evident in its ability to interact with a diverse range of neurological receptors.

Sigma Receptors: Identified as potential targets for CNS disorders, sigma receptors (σ1 and σ2) have been a focus for 1,2,4-oxadiazole derivatives. nih.gov Research into a series of 3-phenyl-1,2,4-oxadiazole (B2793662) compounds revealed potent anti-allodynic agents with high affinity for the σ1 receptor. nih.gov One notable analogue, 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole, demonstrated exceptional affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.govmdpi.com This high affinity suggests that the 3-phenyl-1,2,4-oxadiazole core is a promising pharmacophore for developing selective σ1 receptor ligands. nih.gov

Dopamine Receptors: The dopamine D3 receptor (D3R) is a key target for treating neuropsychiatric disorders like schizophrenia and addiction. nih.gov While direct studies on 1,2,4-oxadiazole D3R ligands are emerging, related research on 1,2,3-triazoles as amide bioisosteres provides a strong rationale. nih.gov This approach, replacing metabolically labile amides with stable heterocyclic rings, is a common strategy in modern drug design and is applicable to the 1,2,4-oxadiazole series for creating novel D3R-selective antagonists or partial agonists. nih.gov

Benzodiazepine Receptors: The 1,3,4-oxadiazole (B1194373) scaffold, a close isomer of the 1,2,4-oxadiazole, has been successfully utilized to design agonists for the benzodiazepine (BZD) binding site on GABAA receptors. nih.govexcli.de These compounds were designed to mimic the key pharmacophoric features of classical benzodiazepines, including an aromatic ring and a coplanar proton-accepting group. nih.gov Superimposition studies showed that the nitrogen atom at position 3 of the 1,3,4-oxadiazole ring could effectively mimic the proton-accepting group of known BZD agonists like estazolam. nih.gov The anticonvulsant effects of these compounds were confirmed to be mediated through benzodiazepine receptors, as they were reversed by the antagonist flumazenil. nih.gov

Table 1: Receptor Binding Affinity of Selected 1,2,4-Oxadiazole Analogues This table is interactive. You can sort and filter the data.

Compound Target Receptor Activity (Ki) Selectivity
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole Sigma-1 (σ1) 0.28 nM High (Ki for σ2 = 164 nM)

Development as Probes for Neurodegenerative Pathology (e.g., β-Amyloid Plaques)

The aggregation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease (AD). Developing molecular probes to image these plaques in vivo is a critical diagnostic goal. A series of 3,5-diphenyl-1,2,4-oxadiazole (B189376) (DPOD) derivatives has been synthesized and evaluated for this purpose. nih.gov These compounds demonstrated excellent binding affinity for synthetic Aβ42 aggregates in vitro, with Ki values in the low nanomolar range. nih.gov Radioiodinated versions of these DPOD derivatives showed sufficient brain uptake in normal mice for potential imaging applications, establishing the 3-phenyl-1,2,4-oxadiazole structure as a viable backbone for developing novel β-amyloid imaging agents. nih.govnih.gov

Table 2: In Vitro Binding Affinity of DPOD Derivatives for β-Amyloid Aggregates This table is interactive. You can sort and filter the data.

Compound Series Target Binding Affinity (Ki range)
3,5-Diphenyl-1,2,4-oxadiazole (DPOD) Derivatives Aβ42 Aggregates 4 to 47 nM

Anticancer and Antiproliferative Investigations (Cell Line Studies)

The 1,2,4-oxadiazole core is a recurring motif in compounds designed for anticancer applications. Its rigid structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting cancer-specific pathways and proteins.

In Vitro Cytotoxicity and Growth Inhibition Against Various Cancer Cell Lines

Derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines in laboratory settings. nih.gov Studies have reported moderate to excellent anticancer potency for various substituted 1,2,4-oxadiazoles. mdpi.com For instance, certain 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids exhibited sub-micromolar IC50 values against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines. mdpi.com Similarly, hybrid molecules incorporating both 1,2,3-triazole and 1,2,4-oxadiazole rings showed potent antiproliferative action, with GI50 values in the nanomolar range. nih.gov The cytotoxic effects have been evaluated in numerous cell lines, including those from colon, prostate, and cervical cancers. nih.govnih.gov

Table 3: Selected In Vitro Anticancer Activity of Oxadiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line(s) Potency
1,2,4-Oxadiazole-1,3,4-oxadiazole hybrids MCF-7, A549, MDA-MB-231 Sub-micromolar IC50 values
1,2,3-Triazole/1,2,4-oxadiazole hybrids Not specified GI50 values from 28 to 104 nM
1,3,4-Oxadiazole derivatives HeLa, MDA-MB-231, PANC1, A549 GI50 values from 0.079 to 8.284 µM
Ribose-fused 1,2,4-oxadiazoles A549, SW1573, HeLa, HBL-100, T-47D, WiDr Improved activity over precursors

Inhibition of Key Enzymes and Proteins in Cancer Pathways (e.g., Bcl-2, Thymidylate Synthase, Carbonic Anhydrase)

The anticancer activity of oxadiazole derivatives is often linked to their ability to inhibit specific enzymes and proteins that are crucial for cancer cell survival and proliferation.

Bcl-2: The anti-apoptotic protein Bcl-2 is a key target in cancer therapy. A study on 1,2,3-triazole/1,2,4-oxadiazole hybrids found that the most potent compounds induced apoptosis by, in part, down-regulating Bcl-2. nih.gov This indicates that the hybrid scaffold can interfere with the intrinsic apoptotic pathway, promoting cancer cell death.

Thymidylate Synthase (TS): As an essential enzyme in DNA synthesis, TS is a well-established target for chemotherapy. nih.gov While many studies have focused on the 1,3,4-oxadiazole isomer as a TS inhibitor, the findings establish a strong precedent for the broader oxadiazole class. nih.govnih.govresearchgate.net These compounds are often designed as hybrids, for example, with 1,2,3-triazole moieties, to enhance their inhibitory activity against the TS enzyme. nih.gov

Carbonic Anhydrase (CA): Human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and hCA XII, are involved in regulating pH in the tumor microenvironment, contributing to cancer progression. unipi.it A series of 1,2,4-oxadiazole-containing primary aromatic sulfonamides were synthesized and found to be potent inhibitors of these cancer-related isoforms. unipi.it The research revealed that these compounds could achieve submicromolar inhibition of hCA IX and also potently inhibit hCA XII, with some derivatives showing selective cytotoxicity against pancreatic (PANC-1) and melanoma (SK-MEL-2) cancer cells under hypoxic conditions. unipi.it

Table 4: Inhibition of Cancer-Related Enzymes by Oxadiazole Analogues This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme/Protein Key Finding
1,2,3-Triazole/1,2,4-oxadiazole hybrids Bcl-2 Down-regulation of the anti-apoptotic protein
1,3,4-Oxadiazole hybrids Thymidylate Synthase (TS) Potent inhibition with low micromolar IC50 values
1,2,4-Oxadiazole-sulfonamides Carbonic Anhydrase (hCA IX, XII) Submicromolar inhibition and selective cytotoxicity

Antitubercular Activity Assessment (In Vitro)

Research into novel antitubercular agents is critical in addressing the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Although no specific studies on the antitubercular properties of This compound have been identified, the 1,2,4-oxadiazole scaffold is recognized for its potential in this therapeutic area. nih.gov

Numerous studies have demonstrated the in vitro efficacy of various 3,5-disubstituted-1,2,4-oxadiazole derivatives against Mycobacterium tuberculosis. For instance, a series of these derivatives were evaluated against the H37Rv (drug-susceptible), MDR, and XDR strains of M. tuberculosis. nih.govnih.gov One notable analogue, a 1,2,4-oxadiazole with a para-trifluorophenyl substitution, demonstrated significant activity against the H37Rv and MDR strains, with Minimum Inhibitory Concentration (MIC) values of 8 and 16 µg/mL, respectively. nih.gov Another study highlighted a different substituted 1,2,4-oxadiazole linked to a quinoline (B57606) via a piperazine (B1678402) linker, which showed a potent MIC of 0.5 μg/mL against the H37Rv strain. nih.gov These findings suggest that the 1,2,4-oxadiazole core, when appropriately substituted, can effectively inhibit the growth of M. tuberculosis. The presence of fluorine atoms, as in the target compound, is a common feature in many biologically active molecules and could potentially contribute to antitubercular activity. oarjst.com

Table 1: In Vitro Antitubercular Activity of Selected 1,2,4-Oxadiazole Analogues

Compound/Analogue Target Strain MIC (µg/mL) Reference
para-trifluorophenyl substituted 1,2,4-oxadiazole M. tuberculosis H37Rv 8 nih.gov
para-trifluorophenyl substituted 1,2,4-oxadiazole MDR-M. tuberculosis 16 nih.gov

This table presents data for analogues of this compound to illustrate the potential of the 1,2,4-oxadiazole scaffold.

The mechanism of action for the antitubercular effects of 1,2,4-oxadiazoles is an area of active investigation. One proposed mechanism is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. oarjst.com Computational docking studies on a series of 3,5-disubstituted-1,2,4-oxadiazoles identified the polyketide synthase (Pks13) enzyme as a potential target. nih.govoarjst.com Pks13 is essential for the final condensation step in mycolic acid biosynthesis.

Furthermore, aminoacyl-tRNA synthetases (aaRS) have been identified as promising targets for novel antituberculosis drugs. Research on a class of 3-phenyl-5-(1-phenyl-1H- nih.govnih.govnih.govtriazol-4-yl)- nih.govnih.govnih.govoxadiazoles (B1248032) revealed that these compounds could inhibit mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS). nih.gov Although the most potent enzyme inhibitor in that study did not show whole-cell activity against M. tuberculosis, it highlights that the 1,2,4-oxadiazole scaffold can be directed to target these essential enzymes. nih.gov No direct studies have been performed to ascertain if This compound targets these or other mycobacterial enzymes.

Anti-inflammatory and Analgesic Property Research

The 1,2,4-oxadiazole nucleus is also explored for its potential anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

While there is no specific data on This compound as a COX inhibitor, numerous studies have reported the COX-1 and COX-2 inhibitory activities of other 1,2,4-oxadiazole and related 1,3,4-oxadiazole derivatives. mdpi.comunipi.it These enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

For example, a series of 2,5-diaryl-1,3,4-oxadiazoles were synthesized and evaluated as potential COX-2 inhibitors, with some compounds showing high potency and selectivity. It has been noted that different substitutions on the phenyl rings of such compounds strongly influence the inhibitory ratio between COX-1 and COX-2. researchgate.net The anti-inflammatory potential of these compounds is often confirmed in cellular assays that measure the reduction of induced inflammation. mdpi.com

Table 2: COX Inhibitory Activity of Selected Oxadiazole Analogues

Compound Class Enzyme Target Activity Metric Finding Reference
2,5-diaryl-1,3,4-oxadiazoles COX-2 Potency & Selectivity Certain analogues are potent and selective inhibitors.

This table illustrates the COX inhibitory potential of the broader oxadiazole and related azole classes due to the absence of specific data for this compound.

Antiviral Research (In Vitro)

The 1,2,4-oxadiazole scaffold has been investigated for its utility in developing novel antiviral agents, with research focusing on the inhibition of key viral enzymes.

No in vitro antiviral studies have been specifically reported for This compound . However, the 1,2,4-oxadiazole and the isomeric 1,3,4-oxadiazole ring systems are present in compounds designed as inhibitors of various viral enzymes.

HIV Integrase: HIV integrase is a crucial enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. nih.gov The 1,3,4-oxadiazole moiety is a key component of the approved HIV integrase inhibitor, Raltegravir. nih.govnih.gov This demonstrates the utility of the oxadiazole scaffold in designing molecules that can effectively interact with the active site of this enzyme.

HCV Protease: The hepatitis C virus (HCV) NS3/4A protease is another critical target for antiviral drug development. nih.govmedchemexpress.com While specific inhibitors containing a 1,2,4-oxadiazole ring are less commonly highlighted than for other viral targets, the general principle of using heterocyclic scaffolds to design protease inhibitors is well-established.

Other Viral Enzymes: More recently, 3-phenyl-1,2,4-oxadiazole derivatives were identified as a new class of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov A hit compound from a library screening, which contained a trifluoromethylphenyl group on the oxadiazole ring, showed inhibitory activity against Mpro. nih.gov This suggests that phenyl-1,2,4-oxadiazoles could serve as a foundational structure for developing inhibitors of viral proteases.

Table 3: Antiviral Target and Activity of Selected Oxadiazole Analogues

Compound Class/Analogue Viral Target Finding Reference
Raltegravir (contains 1,3,4-oxadiazole) HIV Integrase Approved antiretroviral drug, potent inhibitor. nih.govnih.gov

This table provides examples of the antiviral potential of the oxadiazole scaffold, as specific data for this compound is not available.

Antioxidant Activity Evaluation

The evaluation of a compound's antioxidant activity is a critical step in the discovery of potential therapeutic agents for conditions associated with oxidative stress. While no specific studies on the antioxidant properties of this compound have been reported, the antioxidant potential of various other 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives has been explored. nih.govnih.govnih.govrsc.orgmdpi.com These investigations typically employ a battery of in vitro assays to determine the radical scavenging capabilities and reducing power of the compounds.

Commonly utilized methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govmdpi.comnih.gov The DPPH assay is a straightforward and rapid spectrophotometric method where the antioxidant compound reduces the stable DPPH radical, leading to a color change from violet to yellow, which is measured to quantify activity. nih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), and the ability of a test compound to scavenge this radical is determined by the reduction in its characteristic absorbance. mdpi.comresearchgate.net

For many oxadiazole-containing compounds, these assays have demonstrated significant antioxidant potential. rsc.orgnih.gov For instance, studies on certain 1,3,4-oxadiazole derivatives have revealed potent DPPH radical scavenging activity. rsc.org However, without empirical data for this compound, its capacity as an antioxidant remains speculative.

Table 1: DPPH Radical Scavenging Activity of this compound (No data available in the reviewed literature)

Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)

Table 2: ABTS Radical Scavenging Activity of this compound (No data available in the reviewed literature)

Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)

Investigation of Nonsense Mutation Readthrough Efficacy (Cell-based Models)

Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the synthesis of a truncated, non-functional protein. This mechanism is the underlying cause of numerous genetic disorders. Therapeutic strategies aimed at inducing the translational machinery to "read through" these PTCs to produce a full-length, functional protein are of significant interest. The 1,2,4-oxadiazole scaffold has emerged as a promising framework for the development of such therapeutic agents. eunet-innochron.eunih.gov

A prominent example is ataluren (B1667667) (formerly PTC124), a 1,2,4-oxadiazole derivative, which has been investigated for its ability to treat genetic diseases like Duchenne muscular dystrophy and cystic fibrosis that are caused by nonsense mutations. europa.euunipa.it Research into new translational readthrough-inducing drugs (TRIDs) often involves the synthesis and screening of novel oxadiazole derivatives. nih.govnih.gov

The efficacy of these compounds is typically assessed using cell-based reporter assays. In these models, cells are transfected with a plasmid containing a reporter gene (such as luciferase) that has been inactivated by the insertion of a nonsense mutation. nih.gov The cells are then treated with the test compound. If the compound successfully induces readthrough of the PTC, a functional reporter protein will be produced, which can be quantified by measuring its activity (e.g., luminescence for luciferase). nih.gov This allows for the screening of compound libraries to identify potential TRIDs.

Despite the established interest in 1,2,4-oxadiazoles for this therapeutic application, a review of the scientific literature did not yield any studies specifically investigating the nonsense mutation readthrough efficacy of this compound. Therefore, its potential in this area is currently unknown.

Table 3: Nonsense Mutation Readthrough Efficacy of this compound in Cell-based Models (No data available in the reviewed literature)

Cell LineReporter Gene ConstructCompound ConcentrationReadthrough Efficiency (%)

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Modification of the 2,3-Difluorophenyl Moiety

The 2,3-difluorophenyl group is a key component of the core structure, influencing the molecule's electronic properties, conformation, and potential for specific interactions with biological targets. Modifications to this moiety are a primary strategy in SAR exploration.

The placement of fluorine atoms on the phenyl ring significantly alters the molecule's properties. Fluorine is a small, highly electronegative atom that can act as a weak hydrogen bond acceptor and can block metabolic oxidation at the site of substitution. The specific arrangement of these atoms, such as in the 2,3-difluoro pattern, creates a distinct electronic and steric profile compared to other isomers.

Beyond altering fluorine positions, introducing additional substituents onto the difluorophenyl ring is a common strategy to probe for new interactions and modify activity. The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can have a profound impact.

In broader studies of phenyl-oxadiazole derivatives, the electronic properties of substituents on the phenyl ring are critical for activity. Research on various 1,2,4-oxadiazole (B8745197) series has shown that the introduction of EWGs, such as nitro groups, can increase antitumor activity. nih.gov Conversely, in other contexts, replacing either EDGs or EWGs with halogen atoms on the phenyl ring has led to a significant decrease in antiproliferative potency. nih.gov Another study on 1,3,4-oxadiazole (B1194373) antioxidants found that analogues with electron-releasing substituents showed high activity, while those with EWGs had reduced activity. nih.gov These findings highlight that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the rest of the molecular structure.

Table 1: General Effects of Phenyl Ring Substituents on Activity of Phenyl-Oxadiazole Derivatives

Substituent TypeGeneral Effect on ActivityExample ContextReference
Electron-Withdrawing Group (EWG)Increased antitumor activity5-Aryl-1,2,4-oxadiazole derivatives nih.gov
Electron-Donating Group (EDG)High antioxidant activity1,3,4-Oxadiazole derivatives with hindered phenol nih.gov
Halogen Atoms (replacing EDG/EWG)Drastic decrease in antiproliferative activity1,2,4-Oxadiazole derivatives with benzofuran nih.gov
Unsubstituted PhenylGood anticancer activity against multiple cell lines1,2,4-Oxadiazole linked 5-fluorouracil (B62378) derivatives nih.gov

Modifications of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring itself serves as a stable, rigid scaffold and a key pharmacophore. It is often employed as a bioisostere for ester and amide groups, offering resistance to hydrolysis by metabolic enzymes. researchgate.net

The 5-position of the 1,2,4-oxadiazole ring is a versatile point for modification, allowing for the introduction of a wide array of substituents to explore different binding interactions. SAR studies frequently focus on this position to optimize potency and selectivity.

For example, in a series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil, modifications at the 5-position of the oxadiazole ring with various substituted phenyl groups had a significant effect on anticancer activity. nih.gov An unsubstituted phenyl ring at this position yielded a compound with potent activity against several cancer cell lines. nih.gov The introduction of electron-donating groups, such as the 3,4,5-trimethoxy group, resulted in even more significant activity, whereas strong electron-withdrawing groups like the 3,5-dinitro substituent led to a decrease in potency. nih.gov

Table 2: SAR of 5-Position Phenyl Substituents on Anticancer Activity of 1,2,4-Oxadiazole-5-Fluorouracil Derivatives

Compound ID (from source)5-Position Substituent on Oxadiazole RingActivity (IC₅₀ in µM) against A549 Lung Cancer CellsReference
7aPhenyl0.18 ± 0.019 nih.gov
7b3,4,5-Trimethoxyphenyl0.011 ± 0.009 nih.gov
7c3,5-Dimethoxyphenyl0.25 ± 0.011 nih.gov
7d4-Chlorophenyl0.19 ± 0.015 nih.gov
7h3,5-Dinitrophenyl19.4 ± 8.11 nih.gov
7i4-Nitrophenyl1.15 ± 0.021 nih.gov

A prominent example is its replacement with the regioisomeric 1,3,4-oxadiazole ring. rsc.orgrsc.org This substitution can lead to several advantageous changes in physicochemical properties. It has been reported that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole results in increased polarity, which can improve aqueous solubility. rsc.org Furthermore, this switch can enhance metabolic stability and reduce interactions with the hERG potassium channel, a common cause of cardiotoxicity. rsc.org However, this modification is not always without consequence to the primary biological activity. In a study on CB2 receptor ligands, the bioisosteric replacement led to a 10- to 50-fold reduction in binding affinity, although one derivative remained a potent and selective ligand. rsc.org This demonstrates that while bioisosteric replacement can solve issues like poor metabolic stability, it may require further optimization to retain high potency.

Hybridization with Other Heterocyclic Scaffolds

A powerful strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophoric scaffolds are combined into a single chemical entity. This approach can lead to compounds with dual modes of action or improved affinity and selectivity for a single target. The 3-phenyl-1,2,4-oxadiazole (B2793662) core has been successfully hybridized with various other heterocyclic systems.

Table 3: Examples of Hybrid Molecules Incorporating a Phenyl-1,2,4-Oxadiazole Scaffold

Hybridized ScaffoldLinkerTarget/ActivityKey FindingReference
Quinazoline-4-oneDirect attachmentAntiproliferative (EGFR/BRAFV600E inhibitors)A chloro substituent on the phenyl ring of the oxadiazole moiety resulted in the highest activity. frontiersin.org
5-FluorouracilBenzylAnticancerHybrids showed potent activity against a panel of human cancer cell lines. nih.gov
BenzimidazoleDirect attachmentAntitumorSome hybrid compounds exhibited higher biological activity than the reference drug doxorubicin. nih.gov
ThiazolidinedioneMethylAnti-diabetic (α-amylase/α-glucosidase inhibition)Hybrid molecules were designed to combine the therapeutic potential of both moieties. nih.gov
FluoreneDirect or Phenyl linkerElectron Transport Materials for OLEDsThe hybrid structure creates a linearly extended π-conjugated system. capes.gov.br

Computational and Machine Learning Approaches to SAR Elucidation

The exploration of structure-activity relationships (SAR) for 1,2,4-oxadiazole derivatives has been significantly advanced through the application of computational and machine learning methodologies. These in silico techniques offer a rational and efficient approach to designing novel derivatives with enhanced biological activities by predicting their interactions with molecular targets and their pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are pivotal in understanding how the structural and electronic properties of 1,2,4-oxadiazole derivatives influence their biological activity. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to construct predictive models.

For a series of 1,2,4-oxadiazole derivatives, a 3D-QSAR study was conducted using the k-Nearest Neighbor Molecular Field Analysis [(SW) kNN MFA], CoMFA, and CoMSIA methods. These models are built by aligning the compounds and calculating their steric and electrostatic fields. The resulting contour maps provide insights into which regions of the molecule can be modified to improve activity. For instance, the models might indicate that bulky substituents are favored in one area, while electron-withdrawing groups are preferred in another to enhance the desired biological effect. Based on the outcomes of such 3D-QSAR studies, new molecules with different substituents can be designed and synthesized.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in elucidating the binding modes of 1,2,4-oxadiazole derivatives within the active sites of their biological targets.

In a study focused on developing inhibitors for the epidermal growth factor receptor (EGFR), molecular docking was used to analyze the binding interactions of newly synthesized 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives. The results of these docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's inhibitory activity. For example, a study on 1,3,4-oxadiazole derivatives as potential VEGFR2 inhibitors used molecular docking to determine the binding energies of the compounds within the active pocket of the protein. The re-docking of a co-crystal ligand was performed to validate the docking protocol, and the analysis showed that specific fluorine atoms formed covalent bonds with amino acid residues in the active site.

Similarly, molecular modeling studies of novel 1,3,4-oxadiazole derivatives of mefenamic acid were performed against COX-1 and COX-2 enzymes to predict their binding affinities and potential as anti-inflammatory agents.

Molecular Dynamics Simulations

To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are often employed. MD simulations provide a dynamic view of the complex over time, confirming the stability of the interactions. In the study of 1,3,4-oxadiazole derivatives as VEGFR2 inhibitors, MD simulations were used to confirm the stability of the protein-ligand complexes for the most promising candidates identified through molecular docking.

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in the early phases of drug discovery. Online web servers and specialized software are used to calculate these properties for novel 1,2,4-oxadiazole derivatives. This in silico screening helps to identify candidates with drug-like properties and to filter out those with potential liabilities, such as poor absorption or high toxicity. For instance, the ADMETlab 2.0 web server was used to calculate the physicochemical parameters and pharmacokinetic profiles of a series of 1,3,4-oxadiazole derivatives.

Rational Design and Bioisosteric Replacement

Computational approaches also guide the rational design of new derivatives through strategies like bioisosteric replacement. The 1,2,4-oxadiazole ring itself is often used as a bioisostere for other chemical groups to improve metabolic stability and other pharmacokinetic properties. For example, an ester moiety in an antiviral compound was replaced with a 1,2,4-oxadiazole group, which led to improved metabolic stability.

The following table summarizes the findings from a computational study on a series of 1,3,4-oxadiazole derivatives targeting VEGFR2, showcasing the type of data generated through these computational approaches.

Compound IDBinding Energy (kJ/mol) vs. VEGFR2Estimated IC50 (µM) vs. VEGFR2Binding Energy (kJ/mol) vs. EGFR
7g -46.32-31.01
7j -48.890.009-33.23
7l -45.01
7i -34.19
Data sourced from a computational investigation of 1,3,4-oxadiazole derivatives as potential VEGFR2 inhibitors.

Emerging Applications and Future Research Directions

Role in Agrochemistry and Plant Protection

The 1,2,4-oxadiazole (B8745197) scaffold is a crucial pharmacophore in the development of modern agrochemicals due to its wide range of biological activities. mdpi.comresearchgate.net This class of compounds has demonstrated potent fungicidal, nematicidal, and insecticidal properties, addressing the critical need for effective crop protection solutions. mdpi.comnih.govijper.org

Research into 1,2,4-oxadiazole derivatives has yielded compounds with significant fungicidal activity against a variety of plant pathogens. mdpi.commdpi.com For example, a series of novel 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and tested for their ability to combat fungal diseases. mdpi.comnih.gov One compound, F15, showed exceptional in vitro activity against Sclerotinia sclerotiorum, the fungus causing white mold, with an EC₅₀ value of 2.9 µg/mL, which is comparable to commercial fungicides like thifluzamide (B1681302) and fluopyram. mdpi.comnih.gov In vivo tests confirmed its efficacy, with protective and curative effects of 71.0% and 62.3% respectively on infected cole leaves. mdpi.com The proposed mechanism for some of these derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. mdpi.commdpi.comnih.gov

In the realm of nematicides , 1,2,4-oxadiazole derivatives are considered to have high potential for market development. mdpi.com The commercial nematicide tioxazafen, developed by Monsanto, features a 1,2,4-oxadiazole core and is used as a seed treatment to control nematodes in crops like soybean and corn. mdpi.commdpi.com Building on this, researchers have designed new derivatives with potent nematicidal effects. One study found that compound F11 exhibited a 93.2% mortality rate against the root-knot nematode Meloidogyne incognita at a concentration of 200 µg/mL, outperforming tioxazafen. mdpi.comnih.gov Another study highlighted compound A1, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, which showed outstanding activity against the pinewood nematode Bursaphelenchus xylophilus with an LC₅₀ value of 2.4 µg/mL. mdpi.com

Furthermore, the insecticidal activity of oxadiazole derivatives has been documented against various pests. researchgate.netnih.govacs.org Derivatives have been tested against the cotton leafworm (Spodoptera littoralis) and several aphid species, demonstrating their potential as broad-spectrum insecticides. nih.govacs.org The mechanism in some cases is thought to involve the destruction of mitochondrial and nuclear membranes in the insect's midgut cells. acs.org

Table 1: Bioactivity of Selected 1,2,4-Oxadiazole Derivatives in Agrochemistry

Compound ID Target Organism Activity Type Efficacy Source(s)
F15 Sclerotinia sclerotiorum Fungicidal EC₅₀: 2.9 µg/mL mdpi.comnih.gov
F11 Meloidogyne incognita Nematicidal 93.2% mortality at 200 µg/mL mdpi.comnih.gov
A1 Bursaphelenchus xylophilus Nematicidal LC₅₀: 2.4 µg/mL mdpi.com
C3 Bursaphelenchus xylophilus Nematicidal LC₅₀: 37.2 µg/mL researchgate.net
20g Eriosoma lanigerum Insecticidal LC₅₀: 27.6 µg/mL acs.org

Applications in Materials Science

The inherent chemical and thermal stability of the oxadiazole ring, combined with its electronic properties, makes it a valuable component in the design of advanced materials. researchgate.netnih.gov

Oxadiazole derivatives are extensively researched for their application in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Due to their electron-deficient nature, they are excellent electron-transporting materials (ETMs), which helps to improve the efficiency and performance of OLED devices. rsc.orgresearchgate.netumn.edu The 1,2,4-oxadiazole ring, being asymmetrical and polarized, possesses a high dipole moment and polarizability, which are beneficial properties for these applications. researchgate.net

Research has shown that polymers and small molecules containing 1,2,4-oxadiazole moieties can exhibit strong blue fluorescence with high quantum yields. researchgate.net For instance, a series of non-symmetrical 1,2,4-oxadiazoles displayed strong blue fluorescence with quantum yields as high as 65%. researchgate.net These luminescent properties make them suitable for use not only as electron transporters but also as emitters in the emissive layer (EML) of OLEDs. researchgate.netiphy.ac.cn Their good thermal stability is another crucial factor that contributes to the longevity and reliability of OLED devices. researchgate.netnih.gov

The strong fluorescence of oxadiazole derivatives has led to their use as scintillators and optical brighteners. nih.govgoogle.com Scintillators are materials that emit light when exposed to ionizing radiation, and oxadiazole-based compounds can be used for various photographic purposes, including electrophotographic reproduction. google.com

As optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs), these compounds absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. nih.govresearchgate.net This process results in a "whitening" effect, making materials appear brighter and cleaner. Symmetrical stilbene (B7821643) optical brighteners based on 1,3,4-oxadiazole (B1194373) have been synthesized and shown to exhibit strong blue fluorescence emission with high quantum yields (up to 0.86 in DMF). nih.gov These agents are applied to textiles, such as polyester (B1180765) and polyamide fabrics, as well as plastics and paper to enhance their appearance. researchgate.netijcrt.org

The high thermal stability inherent to the oxadiazole heterocyclic ring makes it a candidate for incorporation into high-performance polymers, including those designed for thermal insulation. nih.govresearchgate.net Polymers containing oxadiazole rings, such as polyamides and polyimides, are valued for their strength and ability to withstand high temperatures. researchgate.net While much of the existing research focuses on the 1,3,4-oxadiazole isomer, the fundamental stability of the oxadiazole ring suggests that 1,2,4-oxadiazole-containing polymers could also exhibit excellent thermal properties, representing a promising area for future materials science research. researchgate.net

Development as Chemical Probes for Biological Systems

The favorable photophysical properties of oxadiazole derivatives, such as high fluorescence quantum yields and good chemical stability, make them excellent scaffolds for the development of chemical probes for biological imaging and sensing. taylorfrancis.com These electron-deficient heterocyclic compounds can be functionalized to detect and visualize specific biological molecules or ions within living cells. taylorfrancis.comrsc.org

For example, a 1,3,4-oxadiazole-based fluorescent chemosensor was designed to selectively detect zinc ions (Zn²⁺) in aqueous solutions and was successfully used for fluorescence imaging of Zn²⁺ in living cells. rsc.org The development of such probes relies on linking the oxadiazole core to specific recognition moieties that interact with the target analyte, often resulting in a measurable change in fluorescence (an "off-on" switch). rsc.org Furthermore, the oxadiazole scaffold can be modified with radioisotopes, such as ¹⁸F or ¹²³I, to create probes for mapping abnormal tissues or tracking neurodegenerative processes via medical imaging techniques. taylorfrancis.com The versatility of the oxadiazole ring makes it a powerful tool for creating a new generation of probes to unravel complex biological phenomena. taylorfrancis.com

Advanced Synthetic Methodological Advancements for Scalable Production

The growing interest in 1,2,4-oxadiazoles for pharmaceutical and material science applications has driven the development of more efficient, scalable, and environmentally friendly synthetic methods. Traditional batch synthesis of these heterocycles often requires long reaction times and harsh conditions. nih.gov

Modern advancements focus on technologies like continuous flow synthesis and microwave-assisted synthesis . nih.govnih.govnih.govsigmaaldrich.com Flow chemistry, where reagents are pumped through microreactors or tubes, offers significant advantages over batch processes, including improved safety, higher yields, shorter reaction times, and easier scalability. researchgate.net An efficient continuous flow process for synthesizing 1,3,4-oxadiazoles has been reported to generate the target compounds within a residence time of just 10 minutes, with yields up to 93%. nih.gov This method can be integrated with in-line purification systems, creating a fully automated platform for producing these heterocycles. nih.gov Similarly, a multi-step synthesis of 1,2,4-oxadiazoles was achieved in a single continuous microreactor sequence, reducing a process that would take days down to less than 30 minutes. nih.gov

Microwave-assisted synthesis has also been employed to accelerate the cyclocondensation step in forming the 1,2,4-oxadiazole ring, often under solvent-free conditions. nih.gov The use of polymer-supported reagents in conjunction with microwave heating has further streamlined the process, leading to high yields and purities in a very short time. sigmaaldrich.comacs.org These advanced methodologies are crucial for the cost-effective and large-scale production required to translate laboratory discoveries into commercial products. researchgate.net

Computational and Data-Driven Design for Next-Generation Analogues

The development of next-generation analogues of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole is increasingly reliant on computational and data-driven design strategies. These approaches accelerate the discovery process, reduce costs, and enable the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. By leveraging the power of in silico techniques, researchers can explore vast chemical spaces and predict the biological activities of novel compounds before their synthesis.

A cornerstone of computational drug design is the use of molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in the design of 1,2,4-oxadiazole derivatives as inhibitors of enzymes like Sortase A (SrtA), molecular docking has been instrumental in understanding the binding modes of these compounds within the active site. nih.gov Such studies provide insights into the critical interactions, such as hydrogen bonding and hydrophobic interactions, that are essential for inhibitory activity. nih.gov For analogues of this compound, docking studies could elucidate how the difluoro-substituted phenyl ring interacts with target proteins and guide the design of derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful data-driven approach. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related molecules, these models can identify the physicochemical properties that are most influential for a desired biological effect. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been successfully employed to create models that can predict the antibacterial activity of new analogues. nih.gov These models generate contour maps that highlight regions where steric bulk or specific electrostatic properties would be favorable or unfavorable for activity, thus guiding the design of more potent compounds. nih.gov Such an approach could be applied to a series of this compound analogues to predict their activity and prioritize the synthesis of the most promising candidates.

The insights gained from these computational methods are critical for lead optimization. For example, studies on other substituted 1,2,4-oxadiazoles have shown that modifications to the phenyl ring, including the position and nature of substituents, significantly impact biological activity. nih.gov In the context of designing analogues of this compound, computational models can help to predict the effects of altering the fluorine substitution pattern or introducing other functional groups to the phenyl ring or the oxadiazole core.

Furthermore, the integration of machine learning and artificial intelligence is poised to revolutionize the design of novel therapeutics. These advanced data-driven methods can learn from large datasets of chemical structures and biological activities to generate entirely new molecular scaffolds with desired properties. While specific applications to this compound are not yet widely reported, the general trend in drug discovery points towards an increasing reliance on these sophisticated predictive models for the de novo design of next-generation analogues.

The following table provides examples of computational data for related oxadiazole derivatives, illustrating the type of information that can be generated to guide the design of new analogues.

Compound IDTargetDocking Score (kcal/mol)Predicted pMICKey Interacting Residues
Compound 89 Sortase A-2.77-
Compound 7j VEGFR2-48.89--
Compound 7g VEGFR2-46.32--
Compound 7l VEGFR2-45.01--
Compound 7i EGFR-34.19--
Compound 7j EGFR-33.23--
Compound 7g EGFR-31.01--

This table presents a selection of data from computational studies on various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives to exemplify the application of these methods. pMIC is the negative logarithm of the Minimum Inhibitory Concentration. nih.govmdpi.com

The next table showcases the inhibitory concentrations (IC50) of different 1,2,4-oxadiazole derivatives against various cancer cell lines, as determined through experimental validation of computationally designed compounds. nih.gov

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)DU145 (IC50 in µM)MDA MB-231 (IC50 in µM)
7a 0.76 ± 0.0440.18 ± 0.0191.13 ± 0.550.93 ± 0.013
7b 0.011 ± 0.0090.09 ± 0.0070.08 ± 0.0060.09 ± 0.008
7c 0.18 ± 0.0910.12 ± 0.0110.15 ± 0.0140.14 ± 0.012
7d 0.28 ± 0.1010.21 ± 0.0910.24 ± 0.0810.26 ± 0.071
7i 19.4 ± 8.1111.2 ± 3.1114.5 ± 5.1116.8 ± 6.11

This table illustrates the in vitro anticancer activity of synthesized 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(2,3-difluorophenyl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions between amidoximes and fluorinated carboxylic acid derivatives. For example, condensation of 2,3-difluorobenzonitrile derivatives with hydroxylamine forms amidoxime intermediates, followed by cyclization using dehydrating agents like DCC (dicyclohexylcarbodiimide) or thermal activation. Reaction optimization focuses on solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst selection (e.g., NaHCO₃ for pH stabilization). Purity is validated via column chromatography and recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1,2,4-oxadiazole derivatives?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine coupling constants.
  • IR spectroscopy to identify C=N (1600–1680 cm⁻¹) and C-O (1200–1300 cm⁻¹) stretching vibrations.
  • Single-crystal X-ray diffraction for unambiguous structural determination, particularly to resolve steric effects from the 2,3-difluorophenyl group.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How are bioactivity profiles (e.g., antioxidant, neuroprotective) of 1,2,4-oxadiazoles evaluated in vitro?

Standard assays include:

  • DPPH/ABTS radical scavenging to measure antioxidant capacity.
  • DNA oxidation inhibition (e.g., AAPH-induced damage) to assess protective effects.
  • Cell-based models (e.g., PC12 cells for neuroprotection) under oxidative stress, with viability measured via MTT assays. Structure-activity relationships (SAR) are derived by comparing substituent effects (e.g., electron-withdrawing fluorine vs. methoxy groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, wavefunction analysis) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Multiwfn software analyzes electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites, while electron localization function (ELF) studies reveal bonding characteristics. These tools help rationalize experimental results, such as regioselectivity in substitution reactions .

Q. What experimental strategies address solvent effects on the stability and spectroscopic behavior of 1,2,4-oxadiazoles?

Solvent polarity and hydrogen-bonding capacity significantly influence UV-Vis/IR spectra and stability. For example:

  • UV-Vis spectroscopy in aprotic solvents (e.g., DMSO) reveals π→π* transitions sensitive to substituent electronic effects.
  • Solvatochromic shifts are quantified using Kamlet-Taft parameters.
  • Accelerated degradation studies in aqueous buffers (pH 1–13) identify hydrolytic stability thresholds. Computational solvation models (e.g., COSMO-RS) complement experimental data .

Q. How are metal complexes of 1,2,4-oxadiazoles designed for catalytic or material science applications?

The oxadiazole ring acts as a bidentate ligand, coordinating via N and O atoms. For example:

  • Ni(II)/Cu(II) complexes are synthesized by reacting oxadiazoles with metal salts (e.g., NiCl₂·6H₂O) in methanol.
  • Stability constants and geometry (e.g., square planar vs. octahedral) are determined via cyclic voltammetry and X-ray crystallography. Applications include luminescent materials and redox-active catalysts .

Q. How can contradictory structure-activity data in 1,2,4-oxadiazole derivatives be resolved?

Discrepancies often arise from divergent assay conditions or substituent electronic effects. Strategies include:

  • Meta-analysis of bioactivity datasets to identify outliers.
  • 3D-QSAR modeling to correlate steric/electronic descriptors (e.g., Hammett constants) with activity.
  • Cohort studies using isosteric replacements (e.g., replacing fluorine with chlorine) to isolate substituent contributions .

Q. What methodologies optimize the thermal stability of 1,2,4-oxadiazole-based energetic materials?

Thermal performance is assessed via:

  • Differential Scanning Calorimetry (DSC) to determine decomposition onset temperatures.
  • Impact sensitivity testing (e.g., BAM drop hammer) for safety profiling.
  • Detonation velocity/pressure calculations using the Cheetah thermochemical code. Substituents like nitro groups enhance density but reduce stability, requiring a balance between energy content and safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.